2,2-Difluorobutan-1-ol
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Overview
Description
2,2-Difluorobutan-1-ol is an organic compound with the molecular formula C4H8F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to the second carbon of the butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorobutan-1-ol typically involves the fluorination of butanol derivatives. One common method is the reaction of 2,2-difluorobutane with a suitable oxidizing agent to introduce the hydroxyl group. Another approach involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to convert butanol derivatives into the desired fluorinated alcohol.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluorobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 2,2-difluorobutane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed:
Oxidation: Formation of 2,2-difluorobutanal or 2,2-difluorobutanone.
Reduction: Formation of 2,2-difluorobutane.
Substitution: Formation of various substituted butanol derivatives.
Scientific Research Applications
2,2-Difluorobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluorobutan-1-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of fluorine atoms enhances the compound’s ability to interact with specific enzymes and receptors, potentially leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
2,2-Difluoropropanol: A fluorinated alcohol with similar properties but a shorter carbon chain.
2,2-Difluoroethanol: Another fluorinated alcohol with even fewer carbon atoms.
2,2-Difluoro-1,3-propanediol: A diol with two fluorine atoms, used in different applications.
Uniqueness: 2,2-Difluorobutan-1-ol is unique due to its specific carbon chain length and the positioning of the fluorine atoms, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
2,2-difluorobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2O/c1-2-4(5,6)3-7/h7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOKOFMLFNVANI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784193-12-0 |
Source
|
Record name | 2,2-difluorobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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